molecular formula C15H15N5O B13441215 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- CAS No. 1306738-92-0

1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-

Cat. No.: B13441215
CAS No.: 1306738-92-0
M. Wt: 281.31 g/mol
InChI Key: JSFPYLFUXQZLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[4,3-c]pyridine core, a bicyclic system with a pyrazole fused to a partially saturated pyridine ring (4,5,6,7-tetrahydro modification). Key substituents include a methyl group at position 1 and a 3-phenyl-1,2,4-oxadiazole moiety at position 2. Its structural uniqueness lies in the combination of a saturated core, electron-withdrawing oxadiazole, and lipophilic phenyl group, making it a candidate for kinase inhibition or anticancer activity .

Preparation Methods

The synthesis of 1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine or nitronium ions for substitution reactions. Major products formed from these reactions include N-oxides, amines, and substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Core Structure Substituents Biological Activity/Properties Key Differences vs. Target Compound Reference
Target Compound : 1H-Pyrazolo[4,3-c]pyridine (tetrahydro) 1-Me, 3-(3-Ph-1,2,4-oxadiazol-5-yl) Anticancer (hypothesized kinase inhibition) N/A
1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester (BP 4698) 3-COOEt, 4,5,6,7-tetrahydro Unknown (structural analog) Oxadiazole replaced with ester; reduced H-bond potential
1-Methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (6b) 1-Me, 3-/6-(2-pyridyl) Kinase inhibition (potential) Pyridyl groups instead of oxadiazole; aromatic core
APcK110 (Pyrazolo[3,4-b]pyridine) 6-(3,5-dimethoxyphenyl), 3-(4-F-Ph) Kit kinase inhibitor Different fusion position ([3,4-b] vs. [4,3-c]); fully aromatic
6-Trifluoromethyl-1H-pyrazolo[4,3-c]pyridine 3-CF₃, 1-Ph Synthetic intermediate; increased lipophilicity CF₃ substituent; lacks oxadiazole; higher logP
3-Amino-1H-pyrazolo[3,4-b]pyridine 3-NH₂ MELK kinase inhibition Amino group vs. oxadiazole; altered electronic profile

Structural Modifications and Bioactivity

  • Core Saturation : The tetrahydro modification in the target compound likely improves aqueous solubility compared to aromatic analogs like APcK110 .
  • Compared to trifluoromethyl derivatives (), the oxadiazole group may reduce lipophilicity but improve selectivity via polar interactions .
  • Positional Isomerism : Pyrazolo[4,3-c]pyridine vs. [3,4-b] or [3,4-c] isomers alters ring geometry, affecting binding to kinase active sites. For example, APcK110 ([3,4-b] core) targets Kit kinase, while pyrazolo[4,3-c] derivatives in show distinct kinase inhibitory profiles .

Biological Activity

1H-Pyrazolo[4,3-c]pyridine derivatives are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses specifically on the compound 1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- and its biological activity. The compound's structure suggests potential interactions with various biological targets, leading to antitumor and anti-inflammatory effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H17N5O\text{C}_{15}\text{H}_{17}\text{N}_5\text{O}

This structure includes a pyrazolo-pyridine core with a tetrahydro substitution and an oxadiazole moiety that may enhance its biological properties.

Antiproliferative Activity

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to the one in focus have shown inhibition against cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia) and MCF-7 (breast cancer) .

Table 1: Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AMV4-115.2
Compound BK5627.8
Compound CMCF-73.5

The mechanism by which these compounds exert their antiproliferative effects includes the induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation. Specifically, studies have demonstrated that certain derivatives lead to the activation of caspase 9 and subsequent apoptotic cell death .

Inhibition of Carbonic Anhydrase

Another notable biological activity is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes including acid-base balance and respiration. Compounds derived from pyrazolo[4,3-c]pyridine have shown promising inhibitory effects against different isoforms of human carbonic anhydrases (hCA I and hCA II), with some derivatives exhibiting Ki values significantly lower than standard inhibitors like acetazolamide .

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

Compound NamehCA IsoformKi (nM)
Compound DhCA I58.8
Compound EhCA II66.8
Compound FhCA IX88.3

Case Studies

In a recent study focusing on the synthesis and biological evaluation of pyrazolo[4,3-c]pyridine derivatives, several compounds were tested for their ability to inhibit cancer cell proliferation and carbonic anhydrase activity. The results indicated that structural modifications significantly influenced both the antiproliferative activity and enzyme inhibition profiles .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for constructing the pyrazolo[4,3-c]pyridine core in this compound?

The pyrazolo[4,3-c]pyridine system can be synthesized via two main strategies:

  • Pyrazole annelation : Building the pyrazole ring onto a pre-functionalized pyridine derivative.
  • Pyridine-ring formation : Starting with a pyrazole precursor and forming the pyridine ring through cyclization. For example, Sonogashira cross-coupling of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated ring closure, has been demonstrated .
  • Microwave-assisted synthesis : Efficiently produces derivatives like 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridines via Pd-catalyzed coupling and subsequent purification by column chromatography .

Q. How is the compound characterized to confirm its structural integrity and purity?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions and ring saturation (e.g., tetrahydro groups at positions 4,5,6,7) .
  • Mass spectrometry (MS) : Molecular ion peaks confirm molecular weight, with fragmentation patterns validating the oxadiazole and pyrazole moieties .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are cross-checked against theoretical values (e.g., ±0.3% deviation threshold) .
  • Melting point determination : Sharp melting ranges (e.g., 145–146°C for 6a) indicate purity .

Q. What structural features influence its pharmacological activity?

  • The 1,2,4-oxadiazol-5-yl group enhances binding to kinase ATP pockets through hydrogen bonding.
  • The tetrahydro-pyrazolo[4,3-c]pyridine core provides rigidity, favoring interactions with hydrophobic enzyme domains .
  • Methyl substitution at position 1 reduces metabolic degradation, improving bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 3-phenyl-1,2,4-oxadiazole)?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cross-coupling steps .
  • Catalyst tuning : PdCl2_2(PPh3_3)2_2 outperforms other catalysts in minimizing side reactions during alkyne coupling .
  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining >80% yield .
  • Purification adjustments : Gradient elution in column chromatography (e.g., ethyl acetate/hexane to methanol/dichloromethane) resolves co-elution issues for polar products .

Q. How should researchers resolve contradictions in NMR data for regioisomeric products?

  • 2D NMR techniques : HSQC and HMBC correlations differentiate between pyrazole C-3 vs. C-5 substitution patterns.
  • Comparative analysis : Cross-reference chemical shifts with known analogs (e.g., 1-methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine δH 2.70 for N-methyl) .
  • Computational validation : DFT-calculated 13C^{13}C shifts match experimental data within 2 ppm for correct assignments .

Q. What strategies are used to evaluate its kinase inhibition selectivity?

  • Kinase profiling assays : Test against a panel of 50+ kinases (e.g., CDK2, EGFR) to identify off-target effects .
  • Docking studies : Ligand-biased ensemble receptor docking (LigBEnD) predicts binding poses in ATP-binding pockets, highlighting key residues (e.g., hinge-region interactions with oxadiazole) .
  • Mutagenesis validation : Replace critical residues (e.g., Lys89 in CDK2) to confirm binding specificity .

Q. How can metabolic stability be improved without compromising activity?

  • Isotopic labeling : Replace labile protons (e.g., N-methyl with 13C^{13}C-methyl) to track degradation pathways .
  • Prodrug design : Introduce ester moieties at the pyridine nitrogen to enhance solubility and delay hydrolysis .
  • SAR studies : Compare half-lives of analogs (e.g., 1-phenyl vs. 1-methyl derivatives) in microsomal assays .

Properties

CAS No.

1306738-92-0

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H15N5O/c1-20-12-7-8-16-9-11(12)13(18-20)15-17-14(19-21-15)10-5-3-2-4-6-10/h2-6,16H,7-9H2,1H3

InChI Key

JSFPYLFUXQZLMM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.